molecular formula C9H9NO3 B2467893 2-(3-Carbamoylphenyl)acetic acid CAS No. 1149387-98-3

2-(3-Carbamoylphenyl)acetic acid

Cat. No. B2467893
CAS RN: 1149387-98-3
M. Wt: 179.175
InChI Key: NLFWSRHYLZXQQK-UHFFFAOYSA-N
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Description

2-(3-Carbamoylphenyl)acetic acid, commonly known as CPAA, is an organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Carbamoylphenyl)acetic acid involves the inhibition of COX-2 activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been reported to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Carbamoylphenyl)acetic acid in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been reported to have toxic effects on the liver and kidneys in animal models.

Future Directions

There are several future directions for the research on 2-(3-Carbamoylphenyl)acetic acid. One direction is to investigate its potential therapeutic applications in humans. Another direction is to study its mechanism of action in more detail, particularly its interactions with other enzymes and pathways involved in the inflammatory response. Additionally, further research is needed to investigate its potential toxicity and side effects in humans.

Scientific Research Applications

2-(3-Carbamoylphenyl)acetic acid has been widely used in scientific research due to its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.

properties

IUPAC Name

2-(3-carbamoylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(13)7-3-1-2-6(4-7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFWSRHYLZXQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1149387-98-3
Record name 2-(3-carbamoylphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-cyanophenylacetic acid (0.2 g, 1.24 mmol) in a mixture of trifluoroacetic acid (1 ml) and concentrated sulfuric acid (0.5 ml) was stirred at room temperature for 16 h. The reaction mixture was then poured into ice-cold water and the resulting solid was filtered, washed with water and dried under vacuum to give 2-[3-(aminocarbonyl)phenyl]acetic acid (0.167 g, 75% yield). MS (EI) for C9H9NO3: 178 (M−H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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